(4R,5S)-4-Amino-5-propan-2-ylpyrrolidin-2-one;hydrochloride
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Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance, odor, and other physical characteristics .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the starting materials, reaction conditions, and the steps involved .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, molar mass, and specific heat capacity .Scientific Research Applications
Pharmacological Characterization of Kappa-Opioid Receptors
Research by Grimwood et al. (2011) highlights the pharmacological characterization of a novel κ-opioid receptor (KOR) antagonist, demonstrating the compound's potential for treating depression and addiction disorders. This study emphasizes the importance of pyrrolidinone derivatives in developing new therapeutic agents with selective receptor activity (Grimwood, Lu, Schmidt, et al., 2011).
Chromatographic Resolution of Enantiomers
Toyo’oka et al. (1994) developed a method for resolving enantiomers of amines and alcohols by high-performance liquid chromatography, using novel fluorescent chiral reagents. This research underscores the utility of pyrrolidinone-based compounds in analytical chemistry, particularly in chiral separations, showcasing their role in improving the efficiency and accuracy of enantiomeric resolutions (Toyo’oka, Liu, Hanioka, et al., 1994).
Synthesis of Antibiotic Anisomycin
Kaden, Brockmann, and Reissig (2005) described the synthesis of both enantiomers of the antibiotic anisomycin starting from 'diacetone-fructose'-substituted allene, leading to enantiomerically pure pyrrolidin-3-ones. This synthesis pathway showcases the versatility of pyrrolidinone derivatives in synthesizing complex molecular structures, including antibiotics (Kaden, Brockmann, Reissig, 2005).
Recombinant d-Threonine Aldolase in Synthesis
Goldberg et al. (2015) utilized d-threonine aldolase enzymes for the synthesis of chiral β-hydroxy-α-amino acids, highlighting the potential of pyrrolidinone derivatives in biocatalytic processes. This research demonstrates the application of these compounds in developing environmentally friendly and efficient synthetic pathways (Goldberg, Goswami, Guo, et al., 2015).
Synthesis and Properties of Pyrroles
Anderson and Liu (2000) discussed the synthesis and properties of pyrrole derivatives, including pyrrolidines and pyrrolidinones. This comprehensive overview indicates the broad applicability of pyrrolidinone structures in creating compounds with significant biological and industrial relevance, such as solvents, dyes, and pharmaceuticals (Anderson, Liu, 2000).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(4R,5S)-4-amino-5-propan-2-ylpyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-4(2)7-5(8)3-6(10)9-7;/h4-5,7H,3,8H2,1-2H3,(H,9,10);1H/t5-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOVMRPPWOJNNH-PACXSXMQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CC(=O)N1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1[C@@H](CC(=O)N1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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